4-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}phenol
Description
4-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}phenol is a synthetic phenolic derivative featuring a triethylene glycol monomethyl ether chain attached to the para position of a phenol ring. Its molecular formula is C₁₅H₂₄O₇, with a molecular weight of 340.35 g/mol. The compound is characterized by a hydrophilic polyether chain that enhances solubility in polar solvents, making it valuable in pharmaceutical formulations, polymer chemistry, and surfactant applications .
Key structural attributes include:
- Phenolic hydroxyl group: Provides reactivity for further functionalization (e.g., esterification, etherification).
- Triethylene glycol monomethyl ether chain: Imparts flexibility and water solubility due to repeated ethylene oxide units.
Properties
IUPAC Name |
4-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O5/c1-15-6-7-16-8-9-17-10-11-18-13-4-2-12(14)3-5-13/h2-5,14H,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUBGTEFEPUJDDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOC1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}phenol typically involves the reaction of 4-hydroxybenzaldehyde with a polyether chain precursor under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the ether linkage. The process may involve multiple steps, including protection and deprotection of functional groups to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the phenolic group to a hydroxyl group.
Substitution: The phenolic hydrogen can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Halogenated, nitrated, or sulfonated phenolic compounds.
Scientific Research Applications
4-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive compound with antioxidant properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}phenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, influencing biological pathways and chemical processes. The polyether chain enhances the solubility and bioavailability of the compound, making it effective in various applications .
Comparison with Similar Compounds
Data Tables
Table 2: Industrial Relevance
| Application Area | Target Compound | Competing Compounds |
|---|---|---|
| Pharmaceutical Excipients | High | Moderate (natural derivatives) |
| Surfactants | Moderate | High (shorter-chain glycol ethers) |
Biological Activity
4-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}phenol, also known by its CAS number 186365-71-9, is a compound with a molecular formula of C13H20O5 and a molecular weight of 256.29 g/mol. This compound belongs to a class of phenolic compounds that have garnered interest due to their potential biological activities, particularly in pharmacology and toxicology.
The biological activity of this compound is primarily attributed to its interactions with various biological systems. Research indicates that compounds with similar structures often exhibit antioxidant properties, anti-inflammatory effects, and potential neuroprotective activities. The presence of multiple ethoxy groups may enhance solubility and bioavailability, contributing to its efficacy in biological applications.
Toxicity and Safety Profile
Studies involving related compounds suggest that this compound has a low acute toxicity profile. For instance, the related compound triethylene glycol monoethyl ether (TGME) shows an oral LD50 value of 11,800 mg/kg in rats, indicating a relatively safe profile when administered in controlled doses .
Table 1: Toxicity Data for Related Compounds
| Compound | Route | LD50 (mg/kg) | Observations |
|---|---|---|---|
| Triethylene Glycol Ether (TGME) | Oral | 11,800 | Low acute toxicity |
| Dermal | 7,400 | Minimal irritation |
Pharmacological Studies
Pharmacological studies on similar compounds have shown promising results in various therapeutic areas:
- Neuroprotection : Research indicates that phenolic compounds can protect neuronal cells from oxidative stress, which is implicated in neurodegenerative diseases.
- Anti-inflammatory Effects : Compounds with similar structures have been observed to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory disorders.
- Antioxidant Activity : The ability to scavenge free radicals has been noted in related compounds, which can be beneficial in preventing cellular damage.
Case Study 1: Neuroprotective Effects
A study conducted on the neuroprotective effects of phenolic compounds revealed that derivatives similar to this compound significantly reduced cell death in neuronal cultures exposed to oxidative stress. The mechanism was linked to the modulation of intracellular signaling pathways that prevent apoptosis.
Case Study 2: Anti-inflammatory Properties
In another study focusing on inflammation, a compound structurally related to this compound demonstrated a marked reduction in the levels of inflammatory markers in animal models of arthritis. This suggests potential therapeutic applications for inflammatory diseases.
Q & A
Q. What are the established synthetic routes for 4-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}phenol, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves multi-step etherification. A common approach is the reaction of 4-hydroxybenzaldehyde with ethylene glycol derivatives under nucleophilic substitution conditions. For example, bis(2,2'-dichloroethyl)ether can be used in DMF with potassium carbonate as a base to form ethoxy linkages . Optimization includes:
- Temperature control : 80–100°C to balance reaction rate and side-product formation.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of phenolic oxygen.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted intermediates .
Yield improvements (>70%) are achieved by slow addition of reagents and inert atmosphere (N₂) to prevent oxidation.
Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?
Methodological Answer:
- NMR spectroscopy : ¹H and ¹³C NMR confirm ethoxy chain connectivity (δ 3.5–4.0 ppm for OCH₂ groups) and aromatic protons (δ 6.8–7.2 ppm) .
- FT-IR : Peaks at 1100–1250 cm⁻¹ (C-O-C stretching) and 3400 cm⁻¹ (phenolic -OH) validate functional groups.
- Mass spectrometry (HRMS) : Exact mass (m/z 256.29 for [M+H]⁺) confirms molecular formula (C₁₃H₂₀O₅) .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding patterns (if crystalline) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer: Based on structurally similar ethoxylated phenols (e.g., ):
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (GHS Category 2A eye irritation) .
- Ventilation : Use fume hoods to avoid inhalation of vapors (potential respiratory irritation, H335) .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Storage : In airtight containers away from oxidizers, at room temperature .
Advanced Research Questions
Q. How can researchers address low yields or byproduct formation during the synthesis of this compound?
Methodological Answer: Common issues and solutions:
- Byproducts from incomplete substitution : Use excess ethylene glycol derivatives (1.5–2.0 eq) and monitor reaction progress via TLC .
- Polarity challenges in purification : Employ reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) for high-purity isolation .
- Degradation during storage : Stabilize with antioxidants (e.g., BHT) and store under nitrogen .
Q. What are the potential applications of this compound in drug delivery or materials science?
Methodological Answer:
- Drug delivery : The ethoxy chains enhance hydrophilicity, making it suitable for PEG-like conjugation to hydrophobic drugs (e.g., paclitaxel) to improve solubility .
- Polymer synthesis : Acts as a crosslinker in hydrogels due to terminal hydroxyl groups, enabling pH-responsive swelling .
- Surface modification : Ethoxy-rich structure aids in coating nanoparticles (e.g., gold) for biocompatible functionalization .
Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved during structural validation?
Methodological Answer:
- Dynamic effects : Variable temperature NMR (VT-NMR) clarifies conformational changes affecting chemical shifts .
- DFT calculations : Compare experimental ¹³C NMR with computed values (e.g., Gaussian software) to validate assignments .
- Isotopic labeling : Synthesize deuterated analogs to distinguish overlapping proton signals .
Q. What strategies are recommended for studying the compound’s interactions with biological targets (e.g., enzymes)?
Methodological Answer:
- Surface plasmon resonance (SPR) : Measure binding affinity to proteins (e.g., acetylcholinesterase) immobilized on sensor chips .
- Molecular docking : Use AutoDock Vina to model interactions between ethoxy chains and hydrophobic enzyme pockets .
- Fluorescence quenching : Titrate the compound with fluorophore-labeled proteins (e.g., BSA) to assess binding constants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
